molecular formula C23H29N3O3 B5620876 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide

Cat. No. B5620876
M. Wt: 395.5 g/mol
InChI Key: IZVPMLZGVJTICV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromen derivatives involves reductive amination processes and is characterized by the use of sodium cyanoborohydride in methanol. These methods yield compounds with significant antimicrobial activity, showcasing the compound's potential in therapeutic applications (Mandala et al., 2013). Another synthetic route involves etherification, oximation, and Beckmann rearrangement, demonstrating the compound's complex synthetic accessibility (Chen et al., 2012).

Molecular Structure Analysis

Crystal and molecular structure studies reveal that these compounds crystallize in specific space groups, with intermolecular hydrogen bonds leading to the formation of centrosymmetric dimers. Intramolecular hydrogen bonds and π-π interactions play a crucial role in stabilizing the structure, as detailed through single crystal X-ray diffraction data (Anuradha et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving phosphorus ylides under phase-transfer catalysis conditions highlight the reactivity of chromene derivatives, leading to the synthesis of benzopyranooxazoles and demonstrating the compound's versatile chemical behavior (Bezergiannidou‐Balouctsi et al., 1993). These reactions underscore the compound's potential for further chemical modifications and applications.

Physical Properties Analysis

The synthesis and characterization of similar compounds involve advanced techniques such as NMR and mass spectroscopy, which help determine the physical properties of these compounds, including their structural identity and purity. The detailed analysis through these techniques ensures the compound's suitability for further studies (Chen et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could focus on exploring the potential applications of this compound, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-25-9-11-26(12-10-25)20-6-3-18(4-7-20)23(27)24-15-17-13-19-5-8-21(28-2)14-22(19)29-16-17/h3-8,14,17H,9-13,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVPMLZGVJTICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide

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